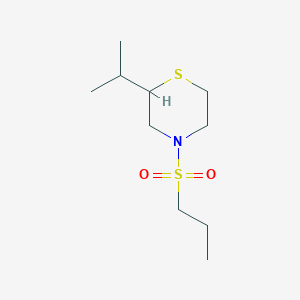![molecular formula C15H18N2O3S B7592027 N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its properties and effects. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide. One of the most promising areas of research is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs with similar properties. Finally, further studies are needed to explore the potential side effects and toxicity of this compound, which will be important for its safe use in scientific research.
Méthodes De Synthèse
The synthesis method of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been described in several research papers. One of the most commonly used methods involves the reaction of 2-methylcyclopropylbenzylamine with 3-isothiocyanato-1-(2-methylcyclopropyl)benzene in the presence of a base, followed by the reaction with 3-aminooxazolidin-2-one. This method has been found to be efficient and reliable, resulting in high yields of the desired product.
Applications De Recherche Scientifique
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-14(11)15(12-5-3-2-4-6-12)17-21(18,19)10-13-7-8-20-16-13/h2-8,11,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLWUJYVZUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=CC=C2)NS(=O)(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)


![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)